5-Cyano-2,3-di-p-tolyltetrazolium chloride

Vue d'ensemble

Description

5-Cyano-2,3-di-p-tolyltetrazolium chloride (5-CN-TTC) is a widely used biochemical reagent that has been employed in various scientific research applications. It is a tetrazolium salt that is colorless in its reduced form, but turns pink or purple upon reduction. 5-CN-TTC is especially useful for the determination of cell viability and the detection of cell death. It is also used in the study of enzymatic reactions, and for the detection of metabolic pathways.

Applications De Recherche Scientifique

1. Microbial Activity Assessment

5-Cyano-2,3-di-p-tolyltetrazolium chloride (CTC) is used to investigate microbial activity. In a study, it was compared with microautoradiography and fluorescence in situ hybridization to indicate cell activity in Thiothrix filaments and bacteria. This study found that CTC effectively targets highly active cells but had limitations in detecting all active cells (Nielsen, Aquino de Muro, & Nielsen, 2003).

2. Biocidal Activity Indicator

CTC staining is used as an indicator of biocidal activity, particularly in testing the effectiveness of disinfectants against Acanthamoeba. It measures respiratory activity through fluorescence intensity, providing a rapid and simple method for evaluating disinfectants' effectiveness (Kobayashi, Mito, Watanabe, Suzuki, Shiraishi, & Ohashi, 2012).

3. Environmental Microbiology

CTC is used in environmental microbiology for assessing the metabolic activity of bacteria like Escherichia coli and Staphylococcus aureus. It facilitates the evaluation of disinfection effects of agents like chlorine, chloramine, and UV on bacteria, helping in understanding bacterial resistance and the impact of different disinfectants (Nie, Liu, Chen, Liu, & Ao, 2016).

4. Cell Viability Assessment

CTC is employed in cell biology for viability assays, particularly in eukaryotic cells and bacteria. It interacts with cellular components like NAD(P)H coenzyme and dehydrogenases to produce quantifiable formazan products, aiding in cell viability and metabolic activity studies (Stockert, Horobin, Colombo, & Blázquez-Castro, 2018).

5. Analysis of Bacterial Production in Aquatic Environments

CTC staining method is applied to detect actively respiring cells in aquatic systems. However, it's been found that not all CTC+ cells are responsible for bacterial production, as the method has limitations in accurately reflecting total bacterial activity (Servais, Agogué, Courties, Joux, & Lebaron, 2001).

Mécanisme D'action

Target of Action

5-Cyano-2,3-di-p-tolyltetrazolium Chloride, also known as 5-Cyano-2,3-ditolyltetrazolium, is a redox-sensitive tetrazolium salt . Its primary targets are the respiratory mechanisms within cells . It is used primarily to detect metabolic activity in microorganisms .

Mode of Action

This compound is a membrane-permeable indicator that is readily taken up by living cells . It interacts with its targets by undergoing reduction in the presence of respiratory activity within the cell . This reduction process results in the production of a red fluorescent, water-insoluble formazan crystal .

Biochemical Pathways

The biochemical pathway affected by this compound is the cellular respiration pathway . The compound’s reduction to formazan is an indicator of the electron transport chain activity within the cell, which is a key component of cellular respiration .

Pharmacokinetics

Its membrane-permeable nature suggests that it can readily enter cells

Result of Action

The result of the action of this compound is the production of a red fluorescent formazan crystal . This fluorescence is an indicator of the metabolic activity within the cell . Therefore, the compound is often used in viability assays to distinguish between metabolically active (living) and inactive (dead) cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to formazan is dependent on the presence of oxygen . Additionally, the compound’s fluorescence properties may be affected by the pH and temperature of the environment

Safety and Hazards

5-Cyano-2,3-di-p-tolyltetrazolium chloride causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Analyse Biochimique

Biochemical Properties

5-Cyano-2,3-di-p-tolyltetrazolium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules involved in cellular respiration . The nature of these interactions is primarily reduction, where the this compound is reduced to a fluorescent formazan in the presence of oxygen .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by indicating the respiratory activity in cells

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its reduction by respiratory activity in cells to produce a fluorescent formazan . This process can be used to evaluate the metabolic activity of the cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of cellular respiration . It interacts with enzymes involved in this process, undergoing reduction to indicate respiratory activity .

Propriétés

IUPAC Name |

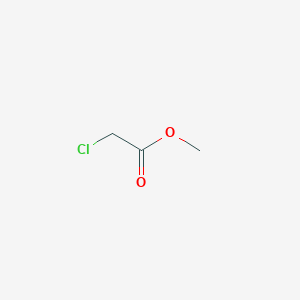

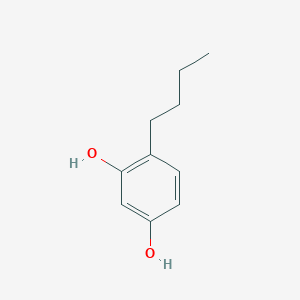

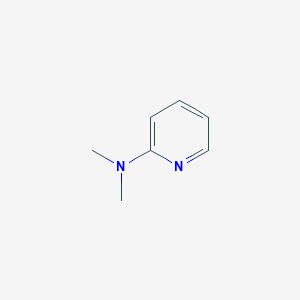

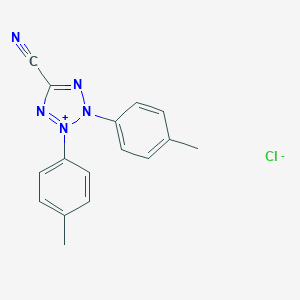

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJZAXOTLCJNLF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376367 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90217-02-0, 102568-47-8 | |

| Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90217-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090217020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Tetrazolium, 5-cyano-2,3-bis(4-methylphenyl)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CYANO-2,3-DI-P-TOLYLTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUS4P4I6FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.